Dehydroclindamycin hydrochloride is a derivative of clindamycin, a lincosamide antibiotic known for its effectiveness against various bacterial infections. This compound is primarily recognized for its role in pharmaceutical formulations and its significance in medicinal chemistry. The synthesis and application of dehydroclindamycin hydrochloride have garnered attention due to its potential advantages over its parent compound, particularly concerning stability and efficacy.
Dehydroclindamycin hydrochloride is derived from clindamycin, which is produced through fermentation processes involving the bacterium Streptomyces lincolnensis. The compound can also be synthesized through various chemical methods that modify the clindamycin structure to enhance its properties or reduce impurities .
The synthesis of dehydroclindamycin hydrochloride typically involves the reduction of clindamycin or its intermediates. One notable method employs palladium on carbon as a catalyst in a hydrogenation reaction, where clindamycin is dissolved in an aqueous solution and subjected to hydrogen gas under controlled conditions .
This method not only synthesizes dehydroclindamycin but also minimizes impurities in the final product, enhancing its pharmaceutical quality.
The molecular formula for dehydroclindamycin hydrochloride is . The compound features a lincosamide backbone with specific modifications that define its properties.
Dehydroclindamycin hydrochloride undergoes several key chemical reactions:
The reactions are generally performed under controlled conditions to ensure high yields and purity. Common reagents include oxidizing agents such as potassium permanganate and various catalysts tailored for specific transformations.
Dehydroclindamycin hydrochloride exerts its antibacterial effects primarily through inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, obstructing peptide bond formation during translation. This mechanism is similar to that of clindamycin but may offer enhanced efficacy against certain resistant strains due to structural modifications that improve binding affinity .
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to assess purity and structural integrity during synthesis.
Dehydroclindamycin hydrochloride has several scientific applications:
Dehydroclindamycin Hydrochloride represents a structurally modified analogue and process-related impurity of the clinically significant antibiotic clindamycin hydrochloride. As a chemical derivative, it arises during the synthesis or storage of clindamycin hydrochloride through dehydrogenation reactions. This compound holds regulatory significance due to its status as a monitored impurity in pharmaceutical quality control frameworks. While devoid of therapeutic utility itself, its presence serves as a critical indicator of manufacturing process control and final product purity for clindamycin hydrochloride formulations [3] [6].
Dehydroclindamycin Hydrochloride is chemically designated as methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S)-1-methyl-4-propylidene-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside hydrochloride [3] [9]. Its molecular formula is C₁₈H₃₁ClN₂O₅S·HCl, with a molecular weight of 422.97 g/mol for the free base and 459.92 g/mol for the hydrochloride salt [3] . The compound features a double bond (unsaturation) between C4 and C5 in the pyrrolidine ring, distinguishing it from clindamycin hydrochloride [7]. This structural alteration occurs via dehydrogenation during manufacturing processes [6].
The compound demonstrates chiral complexity with nine stereogenic centers, theoretically permitting 512 stereoisomers. However, its biosynthesis and synthetic pathways yield a specific stereochemical configuration identical to the parent clindamycin molecule except at the dehydrogenation site. Spectroscopic characterization includes carbon-13 nuclear magnetic resonance (13C-NMR) shifts indicative of the unsaturated pyrrolidine moiety and distinctive signatures in high-resolution mass spectrometry (HRMS) corresponding to the molecular ion [C₁₈H₃₁ClN₂O₅S]+ at m/z 423.177 [7].
Table 1: Structural Characteristics of Dehydroclindamycin Hydrochloride
Characteristic | Description | Identification Method |
---|---|---|
Molecular Formula | C₁₈H₃₁ClN₂O₅S·HCl | Elemental Analysis, HRMS |
Molecular Weight | 459.92 g/mol | Mass Spectrometry |
CAS Number | 1440605-51-5 (198080-64-7 for free base variant) | Chemical Registry |
Key Structural Feature | Unsaturation between C4-C5 in pyrrolidine ring | NMR, IR Spectroscopy |
Stereocenters | 9 chiral centers | X-ray Crystallography, Chiral HPLC |
Chromatographic Retention | Relative retention time: 1.3 (vs. clindamycin) | HPLC-UV Analysis |
The discovery of dehydroclindamycin is intrinsically linked to the development trajectory of clindamycin hydrochloride. Clindamycin emerged in 1966 as a semi-synthetic derivative of lincomycin, originally isolated from Streptomyces lincolnensis [8] [9]. The strategic chlorine substitution at the 7-hydroxy position of lincomycin yielded clindamycin, which exhibited superior antibacterial potency and oral bioavailability against Gram-positive pathogens [5] [8].
As manufacturing processes for clindamycin hydrochloride scaled during the 1970s-1980s, analytical chemists identified multiple process-related impurities in final drug substances. Dehydroclindamycin emerged as a persistent byproduct resulting from incomplete hydrogenation during the catalytic reduction step or oxidative degradation during storage [6] [7]. Its structural elucidation revealed the dehydrogenation specifically at the pyrrolidine moiety of the clindamycin molecule, a modification that significantly alters its ribosomal binding affinity [7].
The regulatory recognition of dehydroclindamycin as a significant impurity coincided with advances in analytical technology. The adoption of high-performance liquid chromatography (HPLC) in pharmaceutical quality control during the 1980s enabled precise quantification of this impurity at concentrations as low as 0.01% [7]. This analytical capability prompted manufacturing refinements, particularly in catalyst selection and hydrogenation conditions, to minimize its formation [6].
Dehydroclindamycin hydrochloride is classified as a specified impurity in clindamycin hydrochloride drug substance according to pharmacopeial standards (USP, EP). Its presence is strictly controlled with a typical acceptance threshold of not more than 0.15% in the final drug substance [7]. This impurity originates primarily during the catalytic hydrogenation step in clindamycin synthesis, where incomplete reduction or catalyst inefficiency leads to residual unsaturation in the pyrrolidine ring [6].
The compound's significance stems from its structural similarity to the active pharmaceutical ingredient, which presents analytical challenges for separation and quantification. More critically, dehydroclindamycin exhibits markedly reduced antibacterial activity compared to clindamycin due to impaired binding to the 50S ribosomal subunit [2] [8]. While not inherently toxic at typical impurity levels, its presence serves as a critical process indicator – elevated concentrations signal potential deviations in manufacturing controls, particularly in hydrogenation efficiency or catalyst performance [6] [7].
Table 2: Analytical Control Parameters for Dehydroclindamycin in Clindamycin Hydrochloride
Parameter | Specification | Analytical Methodology |
---|---|---|
Identification | Must match reference standard | HPLC relative retention time (RRT 1.3) |
Acceptance Limit | ≤0.15% (w/w) | HPLC with UV detection at 210 nm |
Sample Preparation | 10 mg/mL in mobile phase | Dissolution in acetonitrile:buffer |
Chromatographic Conditions | Column: C18 (250 × 4.6 mm, 5µm)Mobile phase: Acetonitrile:0.1% formic acid (35:65)Flow rate: 1.0 mL/min | Reverse-phase HPLC |
Quantification | Relative response factor vs. clindamycin | Peak area normalization |
Detection Limit | 0.005% (50 ppm) | Validated method sensitivity |
Analytical monitoring employs reverse-phase liquid chromatography with ultraviolet detection, typically utilizing a mobile phase comprising acetonitrile and acidic buffer (ammonium formate or phosphate, pH 3.0-5.0) [7]. Modern approaches include LC-MS/MS methods for enhanced specificity, especially in stability studies where dehydroclindamycin may co-elute with other degradation products [7]. The hydrogenation refinement process described in patent CN111647030A reduces this impurity to pharmacopeial limits using activated Raney nickel catalyst under optimized hydrogen pressure (3-5 atm) and temperature (50-60°C) conditions [6].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0